molecular formula C15H11N5OS B5692548 6-(2-methoxyphenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2-methoxyphenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B5692548
M. Wt: 309.3 g/mol
InChI Key: FTCQXNNOMKZFBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-methoxyphenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as MPTT, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPTT belongs to the class of triazolo-thiadiazoles, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 6-(2-methoxyphenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, several studies have suggested that it may act by inhibiting certain enzymes or signaling pathways that are involved in various biological processes. For example, 6-(2-methoxyphenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This may explain its potential use in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
6-(2-methoxyphenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including drug-resistant strains. 6-(2-methoxyphenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential use as an anticancer agent. Additionally, 6-(2-methoxyphenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to reduce inflammation and oxidative stress in various animal models.

Advantages and Limitations for Lab Experiments

6-(2-methoxyphenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological activities can be easily tested using standard assays. However, 6-(2-methoxyphenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has some limitations as well. It is not very soluble in water, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to test its efficacy.

Future Directions

There are several future directions for research on 6-(2-methoxyphenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential avenue is to further investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another direction is to explore its potential as an anticancer agent. Additionally, more studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties.

Synthesis Methods

6-(2-methoxyphenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be synthesized using a one-pot reaction between 2-methoxyaniline, 4-pyridinecarboxaldehyde, and 4-amino-5-mercapto-3-methyl-1,2,4-triazole. The reaction is carried out in the presence of an acid catalyst and a solvent such as ethanol or methanol. The yield of 6-(2-methoxyphenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is typically high, and the compound can be purified using standard techniques such as column chromatography.

Scientific Research Applications

6-(2-methoxyphenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antitumor, antidiabetic, and anti-inflammatory properties. 6-(2-methoxyphenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

6-(2-methoxyphenyl)-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5OS/c1-21-12-5-3-2-4-11(12)14-19-20-13(17-18-15(20)22-14)10-6-8-16-9-7-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCQXNNOMKZFBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Methoxyphenyl)-3-(4-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.